molecular formula C7H8O2 B563642 3-Methylcatechol-d3 CAS No. 1189946-33-5

3-Methylcatechol-d3

Cat. No. B563642
M. Wt: 127.157
InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N
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Patent
US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1600 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The effluent crackate vapor is separated from particulate solids in a cyclone separator
ADDITION
Type
ADDITION
Details
the solids containing coke deposits
TEMPERATURE
Type
TEMPERATURE
Details
Heated air and superheated steam
ADDITION
Type
ADDITION
Details
are introduced into the lower end of the
CUSTOM
Type
CUSTOM
Details
is withdrawn from the top of the slow bed
CUSTOM
Type
CUSTOM
Details
The typical product slate that is obtained if secondary reactions
TEMPERATURE
Type
TEMPERATURE
Details
Increased process severity

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1600 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The effluent crackate vapor is separated from particulate solids in a cyclone separator
ADDITION
Type
ADDITION
Details
the solids containing coke deposits
TEMPERATURE
Type
TEMPERATURE
Details
Heated air and superheated steam
ADDITION
Type
ADDITION
Details
are introduced into the lower end of the
CUSTOM
Type
CUSTOM
Details
is withdrawn from the top of the slow bed
CUSTOM
Type
CUSTOM
Details
The typical product slate that is obtained if secondary reactions
TEMPERATURE
Type
TEMPERATURE
Details
Increased process severity

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1600 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The effluent crackate vapor is separated from particulate solids in a cyclone separator
ADDITION
Type
ADDITION
Details
the solids containing coke deposits
TEMPERATURE
Type
TEMPERATURE
Details
Heated air and superheated steam
ADDITION
Type
ADDITION
Details
are introduced into the lower end of the
CUSTOM
Type
CUSTOM
Details
is withdrawn from the top of the slow bed
CUSTOM
Type
CUSTOM
Details
The typical product slate that is obtained if secondary reactions
TEMPERATURE
Type
TEMPERATURE
Details
Increased process severity

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1600 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The effluent crackate vapor is separated from particulate solids in a cyclone separator
ADDITION
Type
ADDITION
Details
the solids containing coke deposits
TEMPERATURE
Type
TEMPERATURE
Details
Heated air and superheated steam
ADDITION
Type
ADDITION
Details
are introduced into the lower end of the
CUSTOM
Type
CUSTOM
Details
is withdrawn from the top of the slow bed
CUSTOM
Type
CUSTOM
Details
The typical product slate that is obtained if secondary reactions
TEMPERATURE
Type
TEMPERATURE
Details
Increased process severity

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.